

A Technical Guide to the Physical and Chemical Properties of Fosfomycin Calcium Hydrate

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Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of **Fosfomycin calcium hydrate**, a broad-spectrum phosphonic acid antibiotic. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, mechanism of action, stability, and analytical methodologies.

Core Physical and Chemical Properties

Fosfomycin calcium hydrate is the monohydrate calcium salt of fosfomycin.^{[1][2]} It is produced by certain strains of *Streptomyces fradiae* or through synthetic means.^[3] It presents as a white or almost white crystalline powder.^{[3][4]}

Property	Data	Reference(s)
IUPAC Name	calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo- λ ⁵ -phosphane;hydrate	[5]
CAS Number	26469-67-0	[1][5]
Molecular Formula	C ₃ H ₇ CaO ₅ P	[5]
Molecular Weight	194.14 g/mol	[5]
Appearance	White or almost white powder	[3]
Melting Point	>300°C (decomposes)	[6]
Water Content	8.5% to 11.5%	[3]
Optical Rotation [α] ²⁰	-2.5° to -5.4°	[4]

Solubility Profile

The solubility of **Fosfomycin calcium hydrate** is a critical parameter for formulation and experimental design. It is generally characterized as being slightly soluble in water and practically insoluble in common organic solvents.[3][6]

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[3]
Methanol	Practically insoluble	[3][6]
Acetone	Practically insoluble	[3][6]
Methylene Chloride	Practically insoluble	[3][6]
DMSO	Soluble	

A water-soluble variant, described as a fosfomycin 1/2 calcium salt, has been reported to have three times the water solubility of the monocalcium salt, potentially improving oral absorption.[7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

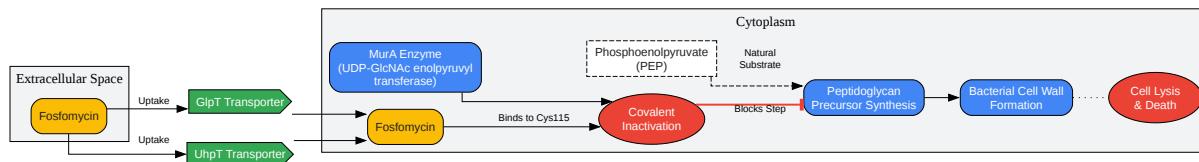
Fosfomycin exerts its bactericidal effect through a unique mechanism: the irreversible inhibition of an early step in bacterial cell wall biosynthesis.^{[8][9]} This action occurs within the bacterial cytoplasm.

Uptake: Fosfomycin enters the bacterial cell using two active transport systems, mimicking natural substrates:

- The L- α -glycerophosphate transport system (GlpT).^{[8][10]}
- The hexose monophosphate transport system (UhpT).^{[8][10]}

Inhibition: Once inside the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (PEP).^{[9][11]} It covalently binds to the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).^[12] This binding, specifically to a cysteine residue (Cys115 in *E. coli*), inactivates the MurA enzyme.^{[11][12]}

By inhibiting MurA, fosfomycin blocks the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.^{[12][13]} This disruption of the cell wall structure leads to cell lysis and bacterial death.^{[9][13]}



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Caption: Mechanism of action for Fosfomycin, from cellular uptake to inhibition of cell wall synthesis.

Experimental Protocols

Identification by Infrared Absorption Spectrophotometry

This protocol is based on the European Pharmacopoeia for the identification of Fosfomycin calcium.[3]

- Preparation: Prepare a sample disc using potassium bromide (KBr).
- Measurement: Record the infrared absorption spectrum of the sample.
- Comparison: Compare the obtained spectrum with the Ph. Eur. reference spectrum for fosfomycin calcium.
- Confirmation: The spectrum from the sample should be concordant with the reference spectrum for a positive identification.

Assay by Potentiometric Titration

This method determines the purity of Fosfomycin calcium.[3]

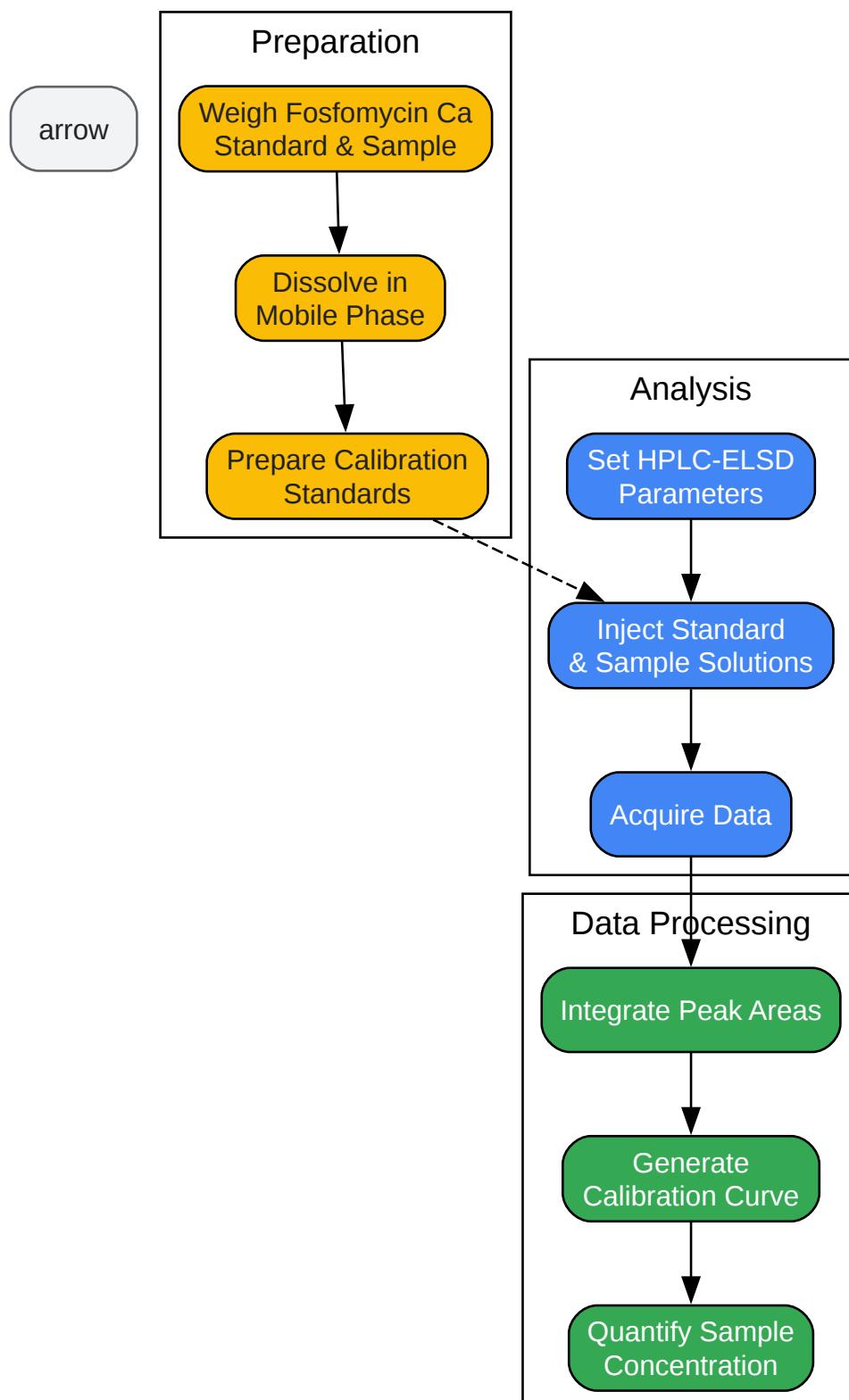
- Sample Preparation: Accurately weigh and dissolve 0.200 g of the substance in 50 mL of water.
- Titration: Titrate the solution with 0.05 M sulphuric acid.
- End-Point Determination: Determine the end-point potentiometrically at the first inflection point.
- Calculation: 1 mL of 0.05 M sulphuric acid is equivalent to 19.20 mg of $C_3H_7CaO_5P$.

Analysis by Ion-Pair HPLC with ELSD

This method is suitable for the quantitative determination of Fosfomycin calcium and its related substances.[14]

- Chromatographic Conditions:
 - Column: Synergi 4 μ Fusion-RP 80A (250 mm \times 4.6 mm, 5 μ m).

- Mobile Phase: 15 mmol/L octylamine solution (adjusted to pH 4.8 with glacial acetic acid) - acetonitrile (94:6).
- Flow Rate: 1.5 mL/min.
- Column Temperature: 35 °C.
- Detection (ELSD):
 - Detector: Evaporative Light Scattering Detector (ELSD).
 - Nebulizing Gas: Nitrogen.
 - Gas Pressure: 1.6 L/min.
 - Evaporation Temperature: 50 °C.
- Sample Preparation: Prepare solutions of known concentrations in the mobile phase for calibration and analysis.
- Analysis: Inject the sample and record the chromatogram. Quantify based on the peak area against a standard curve.



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Caption: Experimental workflow for the quantitative analysis of Fosfomycin calcium by HPLC-ELSD.

Stability Profile

The stability of Fosfomycin calcium is a key factor for its storage and therapeutic use. Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been used to evaluate its stability.[15]

- **Solid-State Stability:** Studies have been conducted to determine the thermal properties and kinetic parameters (activation energy, kinetic constant) of solid Fosfomycin calcium. These parameters are used to extrapolate shelf-life and half-life values at room temperature.[15]
- **Solution Stability:** The stability of fosfomycin in solution is crucial for intravenous administration and experimental assays. A study on fosfomycin in elastomeric pumps found it to be stable for at least 5 days at 4 °C and for at least 6 days at 34 °C at a concentration of 16 g/250 mL.[16] Higher concentrations (24 g/250 mL) showed even greater stability.[16]
- **Compatibility with Excipients:** Thermal analysis has also been used to assess the compatibility of Fosfomycin calcium with various pharmaceutical excipients, which is vital information for formulation development.[15]

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